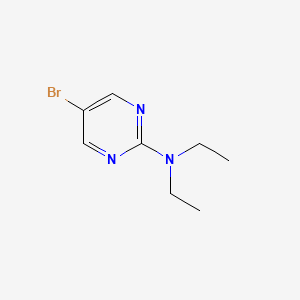

5-bromo-N,N-diethylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,N-diethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c1-3-12(4-2)8-10-5-7(9)6-11-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTJBOBIMUJVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409485 | |

| Record name | 5-BROMO-2-(DIETHYLAMINO)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433684-23-2 | |

| Record name | 5-Bromo-N,N-diethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433684-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2-(DIETHYLAMINO)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-bromo-N,N-diethylpyrimidin-2-amine

Executive Summary: This document provides a detailed, two-step synthetic protocol for the preparation of 5-bromo-N,N-diethylpyrimidin-2-amine, a valuable heterocyclic building block for research and development in medicinal chemistry and materials science. The synthesis begins with the selective bromination of 2-aminopyrimidine to yield the key intermediate, 2-amino-5-bromopyrimidine. This intermediate is subsequently alkylated to afford the target compound. This guide offers in-depth explanations for reagent selection, detailed step-by-step procedures, and methods for purification and characterization, designed for chemists and drug development professionals.

Introduction

Chemical Identity and Significance

This compound (CAS No. 433684-23-2) is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a core component in numerous biologically active compounds and pharmaceuticals. The presence of a bromine atom at the 5-position provides a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations. The diethylamino group at the 2-position modulates the electronic properties and solubility of the molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the commercially available 2-aminopyrimidine.

-

Step 1: Electrophilic Bromination. The pyrimidine ring is first activated by the amino group, directing the regioselective bromination to the 5-position to produce 2-amino-5-bromopyrimidine.

-

Step 2: Nucleophilic N,N-Dialkylation. The primary amino group of the intermediate is then exhaustively alkylated using an ethylating agent to yield the final tertiary amine.

This approach is logical, utilizes readily available reagents, and provides a reliable pathway to the target compound.

Synthetic Pathway and Workflow Visualization

The overall transformation from starting material to final product is illustrated below. The retrosynthetic analysis indicates that the most direct approach is the sequential bromination and alkylation of the 2-aminopyrimidine core.

Caption: Standard workflow for chemical synthesis and purification.

Step 1: Synthesis of 2-Amino-5-bromopyrimidine (I-1)

Reaction Principle and Rationale

This reaction is a classic electrophilic aromatic substitution. The 2-amino group is an activating group, increasing the electron density of the pyrimidine ring and making it susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid, easy to handle, and provides a low concentration of bromine in situ, which enhances selectivity and minimizes the formation of di-brominated byproducts. [2]Acetonitrile is an effective polar aprotic solvent for this transformation.

Detailed Experimental Protocol

This protocol is adapted from established procedures.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (10.0 g, 105.1 mmol).

-

Dissolution: Add acetonitrile (100 mL) to the flask and stir the mixture to dissolve the starting material.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: While maintaining the temperature, add N-Bromosuccinimide (NBS) (19.6 g, 110.4 mmol, 1.05 equiv.) portion-wise over 30 minutes. It is advisable to protect the reaction from light by wrapping the flask in aluminum foil as NBS can be light-sensitive.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexanes (e.g., 1:1 ratio).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Precipitation & Washing: Add deionized water (150 mL) to the resulting residue and stir vigorously. A solid precipitate will form.

-

Isolation: Collect the white to off-white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with additional deionized water (2 x 50 mL).

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 90-97%.

Characterization of Intermediate I-1

The identity and purity of 2-amino-5-bromopyrimidine (CAS 7752-82-1) should be confirmed by standard analytical techniques. The expected molecular weight is approximately 174.00 g/mol .

Step 2: N,N-Dialkylation to this compound

Reaction Principle and Rationale

This step involves the nucleophilic substitution of the primary amine with two ethyl groups. The reaction of an amine with an alkyl halide can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to a mixture of mono- and di-alkylated products. [3]To drive the reaction to completion and form the desired tertiary amine, a strong base and an excess of the alkylating agent are used.

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the primary amine, generating a highly nucleophilic amide anion. This greatly accelerates the rate of alkylation.

-

Alkylating Agent: Iodoethane is a highly reactive ethylating agent due to the excellent leaving group ability of iodide. A slight excess (e.g., 2.2-2.5 equivalents) is used to ensure complete diethylation.

-

Solvent: Anhydrous dimethylformamide (DMF) is an ideal polar aprotic solvent that readily dissolves the reactants and facilitates SN2 reactions.

Detailed Experimental Protocol

-

Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 g, 125 mmol, ~2.4 equiv.).

-

Washing (Optional but Recommended): Carefully wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil. Decant the hexanes via cannula transfer.

-

Solvent Addition: Add anhydrous DMF (80 mL) to the flask containing the washed NaH. Cool the suspension to 0 °C in an ice bath.

-

Amine Addition: Dissolve 2-amino-5-bromopyrimidine (I-1) (9.1 g, 52.3 mmol) in anhydrous DMF (40 mL) and add it dropwise to the NaH suspension over 30-45 minutes. Vigorous hydrogen gas evolution will be observed. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

-

Alkylating Agent Addition: Add iodoethane (9.4 mL, 117.7 mmol, 2.25 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Follow the reaction progress by TLC or LC-MS until the intermediate is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice water (400 mL). Be cautious as unreacted NaH will react violently with water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 100 mL) to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

Purification Strategy

The crude product will likely contain minor impurities. Purification via flash column chromatography on silica gel is recommended.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective.

-

Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.

Data Summary & Safety Considerations

Table of Reagents and Properties

| Compound Name | CAS No. | Formula | Mol. Weight ( g/mol ) | Role |

| 2-Aminopyrimidine | 7752-82-1 | C₄H₅N₃ | 95.10 | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| 2-Amino-5-bromopyrimidine | 7752-82-1 | C₄H₄BrN₃ | 174.00 | Intermediate |

| Sodium Hydride (60%) | 7646-69-7 | NaH | 24.00 | Base |

| Iodoethane | 75-03-6 | C₂H₅I | 155.97 | Alkylating Agent |

| This compound | 433684-23-2 | C₈H₁₂BrN₃ | 230.11 | Final Product |

| Acetonitrile | 75-05-8 | C₂H₃N | 41.05 | Solvent |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent |

Critical Safety Precautions

-

N-Bromosuccinimide (NBS): Is an irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Sodium Hydride (NaH): Is a highly flammable solid and is water-reactive, producing flammable hydrogen gas. Must be handled under an inert atmosphere. All glassware must be thoroughly dried.

-

Iodoethane: Is a toxic and potentially carcinogenic alkylating agent. It is a lachrymator. Handle only in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Acetonitrile and DMF are toxic. Avoid inhalation of vapors and skin contact.

-

General: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing these procedures.

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. The protocol relies on well-understood chemical transformations and uses standard laboratory techniques. Careful execution, particularly during the handling of reactive reagents like sodium hydride and iodoethane, is critical for a safe and successful outcome. The resulting product is a versatile intermediate poised for further elaboration in various synthetic chemistry programs.

References

- ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.

- Google Patents. (n.d.). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.

- Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine.

- PubChem. (n.d.). 5-bromo-N-ethyl-N-propylpyrimidin-2-amine.

- ResearchGate. (n.d.). Pd(ii)-catalyzed C(5)–H alkylation of 2-aminopyrimidine derivatives.

- ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.

- Tetrahedron via PubChem. (n.d.). This compound.

Sources

A Technical Guide to the Predicted Spectroscopic Data of 5-bromo-N,N-diethylpyrimidin-2-amine

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 5-bromo-N,N-diethylpyrimidin-2-amine (CAS No. 433684-23-2).[1] As direct experimental spectra for this specific compound are not widely published, this guide leverages extensive field expertise and data from analogous structures to provide a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations herein are designed to be a self-validating system for scientists synthesizing or working with this compound.

Molecular Structure and Predicted Spectroscopic Highlights

This compound is a substituted pyrimidine, a heterocyclic motif of significant interest in medicinal chemistry. Its structure comprises three key components that dictate its spectroscopic fingerprint:

-

5-bromopyrimidine Ring: An aromatic system whose electronic environment is heavily influenced by two electronegative nitrogen atoms and a bromine atom. This will lead to characteristic shifts in NMR and specific vibrations in IR.

-

N,N-diethylamino Group: A tertiary amine substituent at the C2 position. This group will act as an electron-donating group, influencing the pyrimidine ring's electron density. Its ethyl protons and carbons will produce distinct signals in NMR spectra.

-

Carbon-Bromine Bond: The bromine at the C5 position is a heavy halogen atom with two abundant isotopes (⁷⁹Br and ⁸¹Br), which will create a signature isotopic pattern in the mass spectrum.[2][3][4][5]

This guide will deconstruct the predicted spectroscopic data for each analytical technique, providing both the expected data and the scientific rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the pyrimidine ring protons and the ethyl group protons.

Rationale and Causality: The pyrimidine ring protons at positions 4 and 6 (H-4 and H-6) are chemically equivalent due to the plane of symmetry through the C2-C5 axis. They are expected to appear as a single sharp singlet far downfield. This significant downfield shift is caused by the strong deshielding effect of the two adjacent, electronegative nitrogen atoms in the pyrimidine ring. The bromine atom at C5 and the diethylamino group at C2 further influence the electronic environment, but the primary effect on H-4 and H-6 is from the ring nitrogens. The ¹H NMR spectrum of the parent 5-bromopyrimidine shows these protons at approximately 8.8 and 9.1 ppm, and the electron-donating amino group at C2 is expected to shift these slightly upfield.[6][7]

The N,N-diethylamino group will present a classic ethyl pattern: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The methylene protons are adjacent to the electron-withdrawing nitrogen atom, causing them to be deshielded and appear further downfield than the methyl protons.[8]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.45 | Singlet | 2H | H-4, H-6 | Deshielded by two ring nitrogen atoms. |

| ~3.60 | Quartet | 4H | N-CH₂-CH₃ | Adjacent to electron-withdrawing nitrogen. |

| ~1.25 | Triplet | 6H | N-CH₂-CH₃ | Standard aliphatic methyl group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Rationale and Causality: The chemical shifts of the pyrimidine carbons are highly dependent on their position relative to the nitrogen atoms and the substituents.

-

C2, C4, and C6: These carbons are directly bonded to nitrogen, causing them to be significantly deshielded and appear far downfield.[9][10][11] The C2 carbon, bonded to three nitrogen atoms (two in the ring, one from the amino group), will be the most downfield. The C4 and C6 carbons are equivalent and will appear as a single peak.

-

C5: This carbon is bonded to bromine. The "heavy atom effect" of bromine typically causes a shielding effect, shifting the attached carbon upfield relative to an unsubstituted carbon. However, its position in the electron-deficient ring complicates a simple prediction, but it is expected to be the most upfield of the aromatic carbons.

-

Ethyl Carbons: The chemical shifts for the N-CH₂ and -CH₃ carbons are standard for a diethylamino group, with the methylene carbon being further downfield due to its proximity to the nitrogen.[9][12][13]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~161.5 | C2 | Attached to three nitrogen atoms. |

| ~158.0 | C4, C6 | Equivalent carbons attached to nitrogen in an aromatic ring. |

| ~108.0 | C5 | Attached to bromine (heavy atom effect) in an electron-poor ring. |

| ~42.0 | N-CH₂ | Methylene carbon attached to nitrogen. |

| ~13.5 | CH₃ | Terminal methyl carbon. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[14]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[15]

-

Ensure the solid is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final sample height in the tube should be at least 4 cm.[16]

-

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

Insert the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A 30° pulse angle and a relaxation delay of 2 seconds are standard. Due to the low natural abundance of ¹³C, acquire at least 1024 scans.[14]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic Absorption Bands

The IR spectrum of this compound will be characterized by vibrations from the aromatic ring, the C-N bonds, the aliphatic C-H bonds, and the C-Br bond.

Rationale and Causality:

-

Aromatic C-H Stretch: The C-H bonds on the pyrimidine ring will stretch at a frequency just above 3000 cm⁻¹, a characteristic region for sp² C-H bonds.[17]

-

Aliphatic C-H Stretch: The C-H bonds of the ethyl groups will stretch at frequencies just below 3000 cm⁻¹, typical for sp³ C-H bonds.

-

C=N and C=C Stretching: The double bonds within the pyrimidine ring will produce a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The stretching of the C-N bonds of the diethylamino group will result in absorptions in the 1350-1200 cm⁻¹ range.

-

C-Br Stretch: The carbon-bromine bond is a weaker, heavier bond, and its stretching vibration is expected in the fingerprint region, typically between 690-515 cm⁻¹.[18][19][20]

Table 3: Predicted FT-IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 3100 - 3050 | Medium | C-H Stretch | Aromatic (Pyrimidine Ring) |

| 2980 - 2850 | Strong | C-H Stretch | Aliphatic (Ethyl Groups) |

| 1600 - 1450 | Strong/Medium | C=N / C=C Stretch | Pyrimidine Ring Vibrations |

| 1350 - 1200 | Strong | C-N Stretch | Diethylamino Group |

| 690 - 515 | Medium | C-Br Stretch | Carbon-Bromine Bond |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid or liquid samples with minimal preparation.[21][22]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[22] Clean with a soft tissue dampened with spectroscopic grade isopropanol and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty crystal, acquire a background spectrum. This scan measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself and will be automatically subtracted from the sample spectrum.[23]

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply firm, consistent pressure on the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 32-64 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly with isopropanol and a soft tissue.

-

Visualization: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.[24][25][26]

Predicted Molecular Ion and Fragmentation

Rationale and Causality: The molecular formula for this compound is C₈H₁₂BrN₃. The key feature in its mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), which are two mass units apart and have nearly equal abundance.[2][3][4] This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺. This 1:1 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[5]

-

Molecular Weight Calculation:

-

Using ⁷⁹Br: (8×12.01) + (12×1.01) + (1×79.90) + (3×14.01) ≈ 230.1 g/mol

-

Using ⁸¹Br: (8×12.01) + (12×1.01) + (1×81.90) + (3×14.01) ≈ 232.1 g/mol

-

Under ESI conditions (positive ion mode), the molecule is expected to be observed as the protonated species, [M+H]⁺.

-

Predicted [M+H]⁺ Peaks: m/z 231.1 and 233.1 with a ~1:1 intensity ratio.

Plausible Fragmentation: The most likely fragmentation pathway involves the loss of ethylene (C₂H₄, 28 Da) from one of the ethyl groups via a McLafferty-type rearrangement or simple cleavage, followed by further fragmentation. Loss of the entire diethylamino group is also possible.

Table 4: Predicted ESI-MS Data (Positive Ion Mode)

| Predicted m/z | Relative Intensity | Assignment |

|---|---|---|

| 231.1 | ~100% | [M(⁷⁹Br)+H]⁺ |

| 233.1 | ~98% | [M(⁸¹Br)+H]⁺ |

| 203.1 / 205.1 | Variable | [M+H - C₂H₄]⁺ |

| 159.0 / 161.0 | Variable | [M+H - N(CH₂CH₃)₂]⁺ |

Experimental Protocol for ESI-MS

This protocol describes analysis via direct infusion, a common method for pure compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

-

-

Instrument Setup:

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Set the instrument to positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the [M+H]⁺ and [M+2+H]⁺ peaks and confirm their ~1:1 intensity ratio.

-

Analyze the spectrum for any significant fragment ions to support the proposed structure.

-

Visualization: ESI-MS Experimental Workflow

Sources

- 1. 433684-23-2 | this compound | Tetrahedron [thsci.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. mdpi.com [mdpi.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 21. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 23. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 24. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 26. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 27. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Solubility of 5-bromo-N,N-diethylpyrimidin-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 5-bromo-N,N-diethylpyrimidin-2-amine in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document outlines the fundamental principles governing its solubility, provides a predicted solubility profile based on its chemical structure, and details robust experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and professionals in drug development, offering the necessary tools to evaluate and utilize this compound in various solvent systems for synthesis, purification, and formulation.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a drug to be absorbed, it must first be in a dissolved state.[1][2] Poor solubility is a significant challenge in pharmaceutical development, often leading to complex formulation strategies to ensure adequate drug exposure.[1] this compound, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Understanding its solubility profile in a range of organic solvents is paramount for its effective application in drug discovery and development, from reaction chemistry and purification to the final dosage form design.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure:

-

Pyrimidine Ring: The heterocyclic aromatic ring contributes to a degree of non-polar character.

-

Bromo Group: The bromine atom is an electron-withdrawing group that can participate in halogen bonding and increases the molecular weight, which can influence solubility.

-

N,N-diethylamino Group: The tertiary amine group is a key feature. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and imparting basicity to the molecule. The two ethyl groups add to the non-polar character of the molecule.

Predicted Solubility:

Based on the principle of "like dissolves like," we can anticipate the following solubility trends:[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the nitrogen atoms in the pyrimidine ring and the diethylamino group, which can act as hydrogen bond acceptors, suggests potential solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds. It is expected that this compound will exhibit good solubility in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the diethylamino group and the overall organic nature of the molecule suggest some solubility in non-polar solvents, although likely less than in polar apathetic solvents.

-

Aqueous Solubility: Due to the non-polar hydrocarbon chains of the diethylamino group and the bromine atom, the aqueous solubility is expected to be low. However, the basicity of the amine and pyrimidine nitrogens suggests that solubility will significantly increase in acidic aqueous solutions due to the formation of a more polar, water-soluble salt.[3][4][5]

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The following section details established protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

A preliminary qualitative assessment can efficiently guide the selection of solvents for quantitative analysis.

Protocol:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[4]

-

Observe whether the solid dissolves completely.

-

If the compound dissolves, it is considered soluble in that solvent at that concentration.

-

This can be repeated with a range of solvents to build a qualitative solubility profile.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6][7]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials to ensure that a saturated solution is achieved. The presence of undissolved solid at the end of the equilibration period is crucial.[8]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation. Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Analysis: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method.

Experimental Workflow for Quantitative Solubility Determination:

Sources

5-bromo-N,N-diethylpyrimidin-2-amine reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 5-bromo-N,N-diethylpyrimidin-2-amine with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological interactions and synthetic tractability.[1][2][3] This guide provides a comprehensive technical exploration of this compound, a key intermediate for drug discovery professionals. We will dissect the molecule's electronic architecture and explore its reactivity with nucleophiles through two primary lenses: direct Nucleophilic Aromatic Substitution (SNAr) and the more versatile Palladium-Catalyzed Cross-Coupling reactions. This document serves as a practical resource for researchers, offering not only theoretical mechanistic insights but also field-proven experimental protocols and workflows to enable the synthesis of diverse compound libraries.

Core Concepts: Understanding the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility. In the case of this compound, the reactivity is modulated by two key substituents:

-

The 5-Bromo Group: The bromine atom serves as an excellent leaving group in both nucleophilic substitution and metal-catalyzed reactions.

-

The 2-(N,N-diethylamino) Group: This is a strong electron-donating group (EDG). Through resonance, it increases the electron density of the pyrimidine ring, particularly at the C4 and C6 positions. While this donation can slightly deactivate the ring towards traditional SNAr compared to an un-substituted pyrimidine, its presence is critical for enabling and directing other transformations, most notably the oxidative addition step in palladium catalysis.

The interplay of these features makes the C5 position the primary site of reactivity for nucleophilic displacement.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

Direct substitution of the bromide by a strong nucleophile can occur via the SNAr mechanism. This pathway is most effective with potent nucleophiles and typically requires elevated temperatures.

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5][6]

-

Addition: The nucleophile attacks the electrophilic carbon atom bearing the bromine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The negative charge is delocalized across the pyrimidine ring, stabilized by the ring nitrogen atoms.

-

Elimination: The aromaticity is restored by the expulsion of the bromide leaving group, yielding the final substituted product.

The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[4]

Caption: General schematic for the S_N_Ar mechanism.

Applicability and Scope

This direct substitution is most feasible with strong, highly nucleophilic reagents.

-

Alkoxides and Thiolates: Sodium or potassium salts of alcohols (e.g., sodium methoxide) and thiols (e.g., sodium thiophenolate) can displace the bromide, typically in polar aprotic solvents like DMF or DMSO at elevated temperatures.

-

Amines: While direct substitution with amines is possible, it often requires harsh conditions (high temperatures and pressures). For C-N bond formation, Palladium-catalyzed methods are generally superior in terms of scope, yield, and reaction conditions.

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

The most powerful and versatile strategy for functionalizing this compound involves palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance, milder conditions, and high yields, making them indispensable in modern drug discovery.[8][9][10] The general catalytic cycle involves oxidative addition of the bromopyrimidine to a Pd(0) species, followed by transmetalation with a coupling partner, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8][11]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)–C(sp²) bonds by coupling the bromopyrimidine with an organoboron reagent (boronic acid or ester).[8][12] This reaction is fundamental for synthesizing biaryl and heteroaryl structures prevalent in kinase inhibitors.[1]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried reaction vessel, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Add this compound (1.0 equiv.) followed by an anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).[12]

-

Reaction: Heat the mixture to 85-95 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[13]

Buchwald-Hartwig Amination: C-N Bond Formation

For creating C-N bonds, the Buchwald-Hartwig amination is the method of choice.[11] It allows for the coupling of the bromopyrimidine with a vast range of primary and secondary amines under relatively mild conditions, a significant improvement over direct SNAr.[14] The selection of the phosphine ligand is critical for reaction efficiency.[15]

Typical Reaction Conditions for Buchwald-Hartwig Amination

| Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85-95 |

| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 80-92 |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 75-90 |

Data is representative for typical bromopyridine substrates and serves as a starting point for optimization.[8][14][16]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Standard laboratory workflow for Buchwald-Hartwig amination.[15]

Sonogashira Coupling: C-C Bond Formation (Alkynes)

To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction couples the bromopyrimidine with a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) salt (e.g., CuI).[8]

Representative Protocol: Sonogashira Coupling

-

Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%) in an anhydrous solvent like THF or DMF.

-

Reagent Addition: Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent. Add the terminal alkyne (1.5 equiv.).

-

Reaction: Stir the mixture at a temperature ranging from ambient to 60 °C until the starting material is consumed (monitored by TLC).

-

Work-up & Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.

Other Potential Transformations

While the aforementioned reactions are the most common, other transformations should be considered by the discerning scientist.

-

Lithiation-Electrophile Quench: Although direct lithiation of the C-Br bond is possible using organolithium reagents like n-BuLi at low temperatures, competitive attack at other sites on the electron-deficient ring can be a challenge. If successful, the resulting lithiated pyrimidine can be quenched with various electrophiles.

-

Dimroth Rearrangement: Under certain conditions (e.g., acidic or basic hydrolysis), some substituted pyrimidines can undergo a Dimroth rearrangement, where endocyclic and exocyclic nitrogen atoms effectively switch places.[17][18] This is an important potential side reaction to be aware of, especially during hydrolytic work-up procedures or subsequent synthetic steps under non-neutral pH.[18][19]

Conclusion

This compound is a synthetically versatile building block whose reactivity is dominated by the C-Br bond at the C5 position. While direct nucleophilic substitution is possible with strong nucleophiles, palladium-catalyzed cross-coupling reactions offer a far superior and more expansive toolkit for molecular diversification. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and high-yielding pathways to novel C-C and C-N bonded pyrimidine derivatives. A thorough understanding of these reaction pathways, coupled with the detailed protocols provided, empowers drug development professionals to efficiently leverage this scaffold in the synthesis of new therapeutic agents.

References

- The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Applic

- Dimroth rearrangement. Wikipedia.

- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC.

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromin

- Chichibabin reaction. Grokipedia.

- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Source Not Available.

- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.

- The Dimroth rearrangement. Part XIII. The small effect of p-substitution on rearrangement rates for 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines. Journal of the Chemical Society C - RSC Publishing.

- When a “Dimroth Rearrangement” Is Not a Dimroth Rearrangement.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

- Chichibabin reaction. Wikipedia.

- Chichibabin reaction. Source Not Available.

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review).

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG5-alcohol. Benchchem.

- Nucleophilic arom

- Nucleophilic Arom

- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic

- 18.6 Nucleophilic Aromatic Substitution (NAS). Organic Chemistry - YouTube.

- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.

- Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine. Benchchem.

- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium c

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 18. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamscience.com [benthamscience.com]

Potential biological targets of 5-bromo-N,N-diethylpyrimidin-2-amine derivatives

An In-Depth Technical Guide to the Potential Biological Targets of 5-bromo-N,N-diethylpyrimidin-2-amine Derivatives

Foreword: The Pyrimidine Scaffold as a Nexus of Therapeutic Innovation

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1][2][3] Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, has made it a privileged scaffold in the design of targeted therapeutics. This guide focuses on a specific, yet promising, chemical entity: this compound and its derivatives. The introduction of a bromine atom at the 5-position and a diethylamino group at the 2-position creates a unique electronic and steric profile, offering a versatile platform for probing complex biological systems and developing novel therapeutic agents.

As a Senior Application Scientist, the following sections will provide a comprehensive exploration of the potential biological targets of these derivatives, grounded in established biochemical principles and supported by contemporary research. We will delve into the causality behind experimental designs for target identification and validation, ensuring a scientifically rigorous and practically applicable narrative for researchers and drug development professionals.

The Chemical Landscape of this compound

The this compound core (see PubChem CID: 11172584 for a related structure[4]) presents several key features that are attractive for drug design:

-

The 2-aminopyrimidine motif: This is a well-established "hinge-binding" motif, particularly effective in targeting the ATP-binding pocket of protein kinases.[5][6][7] The two nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine base of ATP.

-

The 5-bromo substituent: The bromine atom is a lipophilic group that can occupy hydrophobic pockets within a target protein. Furthermore, it serves as a valuable synthetic handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space.[8]

-

The N,N-diethylamino group: This bulky, hydrophobic group can contribute to the overall binding affinity and selectivity of the molecule by interacting with specific residues in the target protein. Its conformation can be crucial for optimizing target engagement.

These structural features suggest that derivatives of this compound are likely to interact with a range of biological macromolecules. The following sections will explore the most probable target classes.

Primary Target Class: Protein Kinases

The most prominent and well-documented biological targets for pyrimidine-based compounds are protein kinases.[3] The structural similarity of the 2-aminopyrimidine scaffold to the adenine core of ATP makes these derivatives prime candidates for competitive kinase inhibitors.[5][6]

Rationale for Kinase Inhibition

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Several pyrimidine-based drugs have been successfully developed as kinase inhibitors. The research literature provides numerous examples of 2-aminopyrimidine derivatives targeting various kinases:

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe in cancer cells. Pyrimidine-based inhibitors of Aurora A kinase have been shown to reduce levels of MYC oncoproteins.[9]

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target. 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors.[10]

-

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a target for anticancer therapy. Novel aminopyrimidine-based PLK4 inhibitors have shown high potency.[11]

-

Kinases in Neurodegeneration: Understudied kinases such as DRAK1, BMP2K, and MARK3/4, which are implicated in neurodegenerative processes, have also been targeted by aminopyrimidine libraries.[7]

Given this extensive precedent, it is highly probable that this compound derivatives will exhibit inhibitory activity against one or more protein kinases.

Experimental Workflow for Kinase Target Identification and Validation

The following workflow outlines a robust strategy for identifying and validating kinase targets for a novel this compound derivative.

This protocol aims to isolate potential protein targets from a cell lysate based on their binding to an immobilized this compound derivative.

Causality: The principle of this technique relies on the specific interaction between the compound (ligand) and its protein target(s). By immobilizing the ligand on a solid support, proteins that bind to it can be selectively captured and subsequently identified.

Step-by-Step Methodology:

-

Ligand Immobilization:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that does not interfere with the putative binding site.

-

Incubate the linker-modified compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

-

Thoroughly wash the beads to remove any non-covalently bound compound.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line known to have dysregulated kinase signaling) to a high density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

-

Wash the beads extensively with lysis buffer to remove non-specific protein binders.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive inhibitor (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

Concentrate the eluted proteins and separate them by SDS-PAGE.

-

Excise the protein bands, perform in-gel trypsin digestion, and extract the resulting peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the resulting MS/MS spectra against a protein database to identify the proteins that were pulled down by the immobilized compound.

-

-

Data Analysis:

-

Compare the list of proteins identified from the compound-conjugated beads with those from the negative control beads.

-

Prioritize proteins that are significantly enriched in the experimental sample. These are the high-confidence candidate targets.

-

This protocol is designed to confirm the direct inhibitory effect of the this compound derivative on the activity of a candidate kinase identified in the previous step.

Causality: A direct interaction between the compound and the kinase should result in a dose-dependent inhibition of the enzyme's catalytic activity (i.e., the transfer of a phosphate group to a substrate).

Step-by-Step Methodology:

-

Reagents and Materials:

-

Recombinant active candidate kinase.

-

Specific peptide or protein substrate for the kinase.

-

ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive assays).

-

Kinase assay buffer.

-

This compound derivative dissolved in DMSO.

-

Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radioactive assays, or a phosphospecific antibody for ELISA-based assays).

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in the kinase assay buffer.

-

In a microplate, add the recombinant kinase, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Table 1: Exemplar IC50 Values for Pyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase | Reported IC50 | Reference |

| 2-aminopyrimidine derivative | LSD1 | 0.89 µM | [12] |

| Pyrimidine-based derivative | Aurora A | < 200 nM | [9] |

| 2-aminopyrimidine derivative | FLT3 | 7.42 nM | [10] |

| Aminopyrimidine derivative | PLK4 | 6.7 nM | [11] |

Secondary Target Class: Ion Channels

Ion channels, which control the flow of ions across cell membranes, represent another important class of potential targets for pyrimidine derivatives. Their modulation can have profound effects on cellular excitability and signaling.

Rationale for Ion Channel Modulation

The literature provides evidence for the interaction of pyrimidine-containing molecules with various ion channels:

-

L-type Calcium Channels (LTCCs): Pyrimidine-2,4,6-trione derivatives have been identified as activators of L-type calcium channels.[13] This suggests that the pyrimidine scaffold can be accommodated within the binding pockets of these channels.

-

K(v)7 Potassium Channels: A pyrazolo[1,5-a]pyrimidin-7(4H)-one compound was found to be a potent opener of K(v)7 potassium channels, which are involved in regulating neuronal excitability.[14]

-

General Ion Channel Modulation: Pyridine nucleotides, which share a nitrogen-containing heterocyclic ring system with pyrimidines, are known to regulate a wide array of ion channels, including KATP channels and transient receptor potential (TRP) channels.[15][16]

These findings support the hypothesis that this compound derivatives could modulate the activity of specific ion channels.

Experimental Workflow for Ion Channel Target Validation

The primary technique for validating the effect of a compound on ion channel activity is electrophysiology.

Causality: This technique directly measures the flow of ions through a channel in real-time. A compound that modulates the channel will cause a measurable change in the electrical current.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use a cell line that endogenously expresses the ion channel of interest or a cell line (e.g., HEK293) that has been transiently or stably transfected to express the channel.

-

Plate the cells on glass coverslips for recording.

-

-

Patch-Clamp Recording:

-

Position a coverslip in a recording chamber on the stage of an inverted microscope.

-

Using a micromanipulator, bring a glass micropipette (filled with an appropriate intracellular solution) into contact with the cell membrane to form a high-resistance seal.

-

Rupture the patch of membrane under the pipette to achieve the whole-cell recording configuration.

-

Apply a voltage protocol to the cell to elicit currents through the ion channel of interest.

-

-

Compound Application:

-

Record the baseline ion channel currents in the absence of the compound.

-

Perfuse the recording chamber with a solution containing the this compound derivative at a known concentration.

-

Record the currents in the presence of the compound.

-

Perform a washout by perfusing with the control solution to see if the effect is reversible.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the ion currents before, during, and after compound application.

-

To determine the potency of the compound, apply it at a range of concentrations and construct a dose-response curve to calculate the EC50 (for activators) or IC50 (for inhibitors).

-

Tertiary Target Class: G Protein-Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are major drug targets.[17] The structural diversity of pyrimidine derivatives allows them to potentially interact with various GPCRs.

Rationale for GPCR Modulation

-

Chemokine Receptors: Pyrimidine-based compounds have been identified that modulate the signaling of CXCR2, a chemokine receptor involved in inflammation.[18][19] These compounds were found to alter second messenger signaling and receptor turnover.

-

Purinergic Receptors: The structural relationship between pyrimidines and the endogenous ligands for purinergic (adenosine and ATP) receptors suggests that pyrimidine derivatives could act as modulators of these GPCRs.[20][21]

-

Central Nervous System (CNS) Receptors: Pyrimidine derivatives have been investigated as agents targeting various CNS receptors, including serotonin, adenosine, cannabinoid, nicotinic, and muscarinic receptors, many of which are GPCRs.[22]

These examples indicate that GPCRs are a plausible target class for this compound derivatives, potentially acting as agonists, antagonists, or allosteric modulators.

Experimental Workflow for GPCR Target Validation

A common method to assess GPCR activation is to measure the production of second messengers, such as cyclic AMP (cAMP) or the mobilization of intracellular calcium.

Causality: Many GPCRs are coupled to G proteins that either stimulate (Gs) or inhibit (Gi) the enzyme adenylyl cyclase, which produces the second messenger cAMP. Measuring changes in intracellular cAMP levels upon compound treatment provides a direct readout of GPCR activation or inhibition.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use a cell line expressing the GPCR of interest (e.g., CHO or HEK293 cells).

-

Seed the cells in a multi-well plate and grow to confluency.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For antagonist screening, add the this compound derivative at various concentrations, followed by a known agonist for the receptor.

-

For agonist screening, add the test compound alone.

-

Incubate for a specific period to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

For agonist activity, plot the cAMP levels against the compound concentration to determine the EC50.

-

For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the compound concentration to determine the IC50.

-

Other Potential Target Classes

While kinases, ion channels, and GPCRs are the most likely targets, the versatility of the pyrimidine scaffold means that other enzyme classes should also be considered.

-

β-Glucuronidase: This enzyme is implicated in conditions like colon cancer and urinary tract infections. 2-aminopyrimidine derivatives have been identified as potent inhibitors of β-glucuronidase.[23][24][25]

-

Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic modifier that is overexpressed in some cancers. 2-aminopyrimidine-based compounds have been developed as LSD1 inhibitors.[12]

-

Topoisomerase II: This nuclear enzyme is a target for some anticancer drugs. 5-bromo-isoindoline-1,3-dione derivatives have been investigated as potential inhibitors of the ATP-binding site of topoisomerase II.[26]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, targeted therapeutics. Based on extensive data from related pyrimidine derivatives, the most probable biological targets are protein kinases , owing to the well-established role of the 2-aminopyrimidine motif as an ATP-mimetic hinge binder. However, compelling evidence also points towards ion channels and G protein-coupled receptors as viable target classes.

The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic identification and validation of these potential targets. A comprehensive approach, beginning with unbiased target discovery methods like affinity chromatography-mass spectrometry, followed by rigorous validation using biochemical and cell-based assays, will be crucial for elucidating the precise mechanism of action of this class of compounds. The insights gained from such studies will pave the way for the rational design of next-generation derivatives with enhanced potency, selectivity, and therapeutic potential.

References

- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors. Bioorganic Chemistry, 121, 105699.

- Kugler, S., et al. (2025-08-08).

- Ahmad, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

- Zhang, F., et al. (2013). Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58. British Journal of Pharmacology, 168(4), 1030-42. [Link]

- Chen, Y.-L., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

- Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]

- Ahmad, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

- Li, Y., et al. (2023). Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 96, 129519. [Link]

- Paterson, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1118-1132. [Link]

- Paterson, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

- Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

- Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12134-12151. [Link]

- Khan, I., et al. (2018). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.

- Coady, M. J., & Tepikin, A. V. (2014). Regulation of Ion Channels by Pyridine Nucleotides. Comprehensive Physiology, 4(1), 307-331. [Link]

- Ahmad, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

- Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

- Jacobson, K. A., & Costanzi, S. (2011). Allosteric Modulation of Purine and Pyrimidine Receptors. Biochemistry, 50(8), 1269-1279. [Link]

- Al-Warhi, T., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]

- Jacobson, K. A., & Costanzi, S. (2011). Allosteric modulation of purine and pyrimidine receptors. Biochemistry, 50(8), 1269-79. [Link]

- Kumar, A., et al. (2021). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Medicinal Chemistry. [Link]

- Al-Abdullah, E. S., et al. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules, 28(12), 4869. [Link]

- Coady, M. J., & Tepikin, A. V. (2013). Regulation of ion channels by pyridine nucleotides. Comprehensive Physiology, 4(1), 307-31. [Link]

- D'Agostino, G., et al. (2014). Pyrimidine-based compounds modulate CXCR2-mediated signaling and receptor turnover. Molecular Pharmaceutics, 11(8), 2827-37. [Link]

- PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. PubChem. [Link]

- D'Agostino, G., et al. (2014). Pyrimidine-Based Compounds Modulate CXCR2-Mediated Signaling and Receptor Turnover. Molecular Pharmaceutics, 11(8), 2827-2837. [Link]

- MySkinRecipes. (n.d.). 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine. MySkinRecipes. [Link]

- Roth, B. L. (2017). How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology. [Link]

- Kamal, A., et al. (2016). Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II.

- Yufita, E. V., et al. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2022(4), M1486. [Link]

- PubChem. (n.d.). 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. PubChem. [Link]

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2008-2021. [Link]

- Al-Issa, S. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5183. [Link]

- Vlase, L., et al. (2025-07-02). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-bromo-N-ethyl-N-propylpyrimidin-2-amine | C9H14BrN3 | CID 11172584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine [myskinrecipes.com]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of Ion Channels by Pyridine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of ion channels by pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrimidine-based compounds modulate CXCR2-mediated signaling and receptor turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Allosteric modulation of purine and pyrimidine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Computational Chemistry Odyssey: Probing the Potential of 5-bromo-N,N-diethylpyrimidin-2-amine as a Kinase Inhibitor

Introduction: Unveiling a Candidate Molecule

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2][3] Its prevalence in clinically approved drugs underscores its importance as a "privileged scaffold." This guide focuses on a specific, yet under-explored, member of this family: 5-bromo-N,N-diethylpyrimidin-2-amine . While direct computational studies on this molecule are not abundant in public literature, its structural motifs suggest a compelling starting point for drug discovery, particularly in the realm of kinase inhibition.[1][2][4]

This technical guide will navigate a comprehensive in-silico workflow to characterize this compound and predict its potential as a therapeutic agent. We will hypothesize its interaction with a relevant biological target, Aurora Kinase A , a well-established oncogene implicated in various cancers.[5] The deregulation of Aurora Kinase A is a hallmark of tumorigenesis, making it a prime target for small molecule inhibitors.[5]

Our exploration will be a multi-faceted computational approach, integrating quantum mechanics, molecular docking, and molecular dynamics simulations. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols.

The Computational Workflow: A Tripartite Strategy

Our investigation is structured around a logical progression of computational techniques, each providing a deeper layer of insight into the molecule's behavior and potential efficacy.

Caption: A generalized workflow for the computational investigation of a small molecule drug candidate.

Part 1: Foundational Steps - Ligand and Protein Preparation

Ligand Preparation: Geometry Optimization with Density Functional Theory (DFT)

The initial step is to obtain an accurate three-dimensional conformation of this compound. This is crucial as the molecule's shape dictates its potential interactions with a biological target. We employ Density Functional Theory (DFT) for this purpose, a quantum mechanical method that provides a good balance between accuracy and computational cost for studying electronic structures.[6][7]

Protocol: Ligand Geometry Optimization using Gaussian

-

Molecule Building: Construct the 3D structure of this compound using a molecular editor such as GaussView or Avogadro.

-

Input File Creation: Prepare a Gaussian input file (.gjf or .com). A typical input for a geometry optimization and frequency calculation would be:

-

#p B3LYP/6-31G(d) Opt Freq: Specifies the B3LYP functional with the 6-31G(d) basis set for geometry optimization (Opt) followed by a frequency calculation (Freq).[6][8][9] The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

0 1: Represents the charge (0) and spin multiplicity (1, for a singlet state) of the molecule.

-

-

Execution: Run the calculation using Gaussian.

-